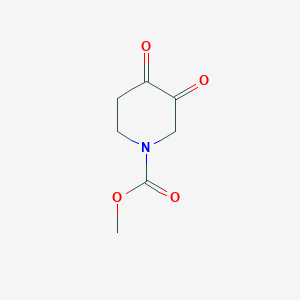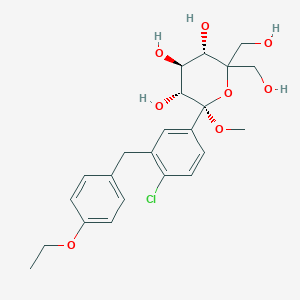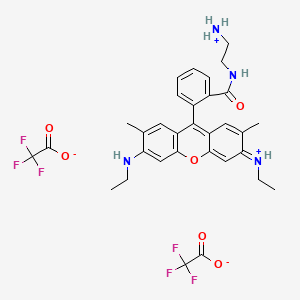
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate)
Descripción general
Descripción
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is a fluorescent labeling rhodamine used for proteomics research . It has a molecular weight of 684.63 and a molecular formula of C28H32N4O2•2C2HF3O2 .
Molecular Structure Analysis
The molecular structure of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) consists of a rhodamine core, which is a xanthene dye, and two ethylenediamine groups . The structure also includes two trifluoroacetate groups .Physical And Chemical Properties Analysis
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is a light pink powder . It is soluble in chloroform and water . Its fluorescence emission maximum is at 553 nm in 0.1 M phosphate pH 3.0 when excited at 528 nm .Aplicaciones Científicas De Investigación
Photophysical Properties
Rhodamine moieties are employed in the design of trans bis(tributylphosphine) Pt(II) bisacetylide complexes, showcasing acid/base-switchable photophysical properties. These properties include reversible transformations between spirolactam and opened amide structures, with significant implications for designing transition metal complexes activated by external stimuli (Majumdar et al., 2015).
Chemodosimetry
Rhodamine-based compounds serve as fluorescent and colorimetric chemodosimeters, displaying high selectivity toward specific ions like Hg2+ in aqueous solutions. This specificity facilitates the development of sensitive detection methods for environmental and biological applications (Wu et al., 2007).
Chelation Therapy
Compounds such as bis(histidine) ethylenediamine tetraacetic acid, analogs of Rhodamine 6G ethylenediamine, have been evaluated for their potential in MR and chelation therapy. Their stability and interaction with essential metals suggest their application in medical treatments (Srivastava et al., 2014).
Potential Biological Functions
Rhodamine B-ethylenediamine-hyaluronan acid demonstrates potential as biological functional materials, indicating applications in drug delivery systems due to its structural and fluorescence properties (Li et al., 2018).
Fluorescence Probes
Rhodamine 6G derivatives are synthesized for rapid detection of ions like bismuth (III), showcasing fluorescence enhancement and colorimetric change, highlighting their use in detecting bismuth-containing drugs in solutions (Zhang et al., 2018).
Propiedades
IUPAC Name |
[9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2.2C2HF3O2/c1-5-30-23-15-25-21(13-17(23)3)27(19-9-7-8-10-20(19)28(33)32-12-11-29)22-14-18(4)24(31-6-2)16-26(22)34-25;2*3-2(4,5)1(6)7/h7-10,13-16,30H,5-6,11-12,29H2,1-4H3,(H,32,33);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBDSCJKOGANEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)NCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122174051 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)
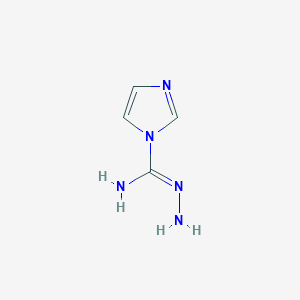
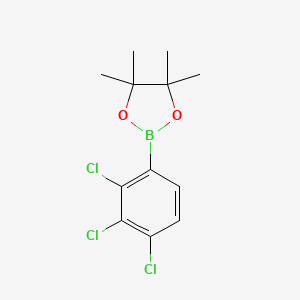


![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)
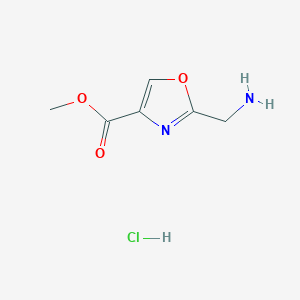

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)
![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)
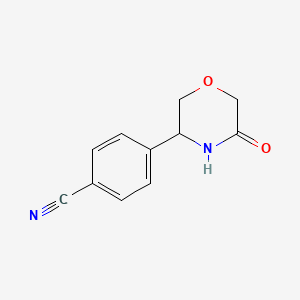
![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)
